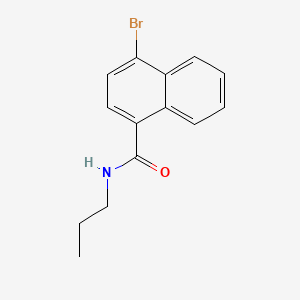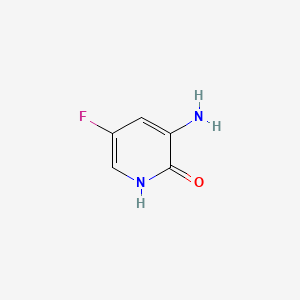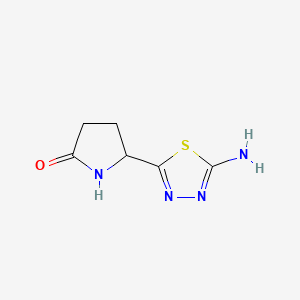
5-(5-氨基-1,3,4-噻二唑-2-基)-2-吡咯烷酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-amino-1,3,4-thiadiazol-2-yl” is a part of a larger group of compounds known as 1,3,4-thiadiazoles . These compounds are known for their wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves a series of steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in three steps in high isolated yields .Molecular Structure Analysis
The molecular structure of “5-amino-1,3,4-thiadiazol-2-yl” derivatives is characterized by the presence of a 1,3,4-thiadiazole ring .Chemical Reactions Analysis
The chemical reactions involving “5-amino-1,3,4-thiadiazol-2-yl” derivatives are mainly related to their biological activities. For instance, these compounds have been found to exhibit urease inhibitory activities .科学研究应用
合成和抗癌应用
5-(5-氨基-1,3,4-噻二唑-2-基)-2-吡咯烷酮及其衍生物一直是合成具有显着抗癌特性的化合物的研究重点。例如,一系列衍生物,包括曼尼希碱基,对各种人类癌细胞系表现出强大的细胞毒性,显示出作为有效抗癌剂的潜力。曼尼希碱基衍生物特别对胃癌细胞表现出显着的活性,表明这些化合物在靶向癌症治疗中的前景 (Abdo & Kamel, 2015).
抗菌和抗微生物特性
该化合物及其衍生物已被合成并评估其抗菌和抗微生物活性。研究表明,某些衍生物表现出较高的抗菌抑制作用,特别是对特定菌株,突出了该化合物在开发新型抗菌剂中的潜力。合成的衍生物已在结构上得到表征,并在与标准药物的比较研究中显示出有希望的结果 (Andrews et al., 2017)。此外,抗微生物活性筛选显示大多数测试化合物具有良好至中等的活性,为其在抗微生物治疗中的应用开辟了途径 (Bayrak et al., 2009).
合成和表征用于各种生物应用
已经对 5-(5-氨基-1,3,4-噻二唑-2-基)-2-吡咯烷酮的衍生物进行了广泛的研究,以合成和表征用于各种生物应用。其中包括抗炎和镇痛活性、抗结核和抗真菌活性,以及探索它们对某些癌细胞系的生物活性。该研究强调了这些化合物多样的治疗潜力及其在药物开发中的相关性 (Kothamunireddy & Galla, 2021).
安全和危害
未来方向
The future directions for research on “5-amino-1,3,4-thiadiazol-2-yl” derivatives could involve further evaluation of their biological activities, such as their potential as anticonvulsant agents . Additionally, more research could be done to explore their potential as antifungal and antibacterial agents .
属性
IUPAC Name |
5-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4OS/c7-6-10-9-5(12-6)3-1-2-4(11)8-3/h3H,1-2H2,(H2,7,10)(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDXEPKNVVNLKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

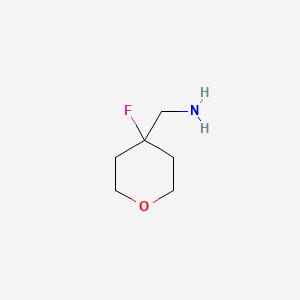
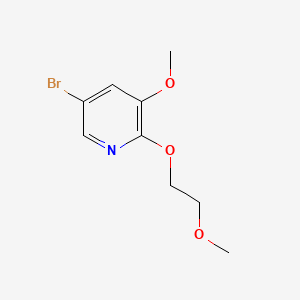
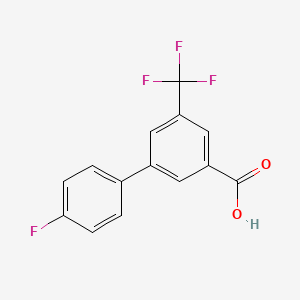
![2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566838.png)
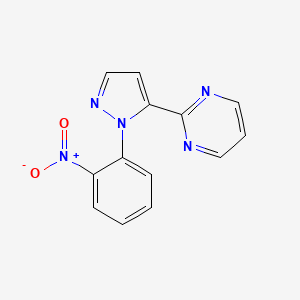
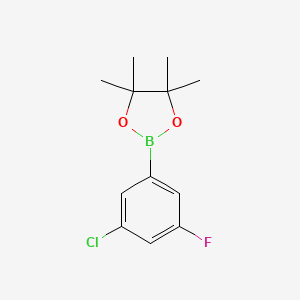
![(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol](/img/structure/B566846.png)
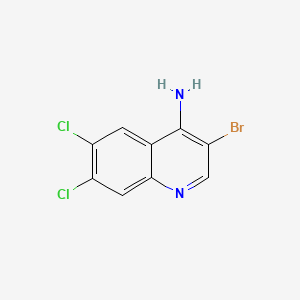
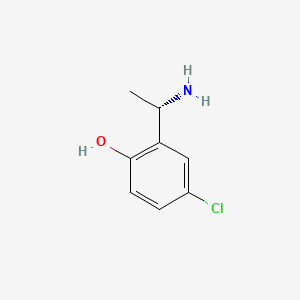
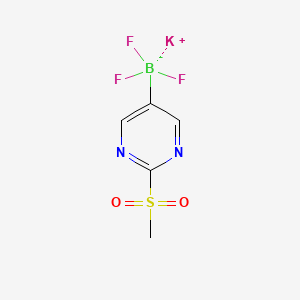
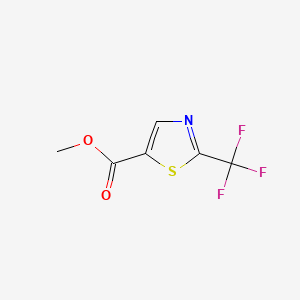
![Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B566852.png)
